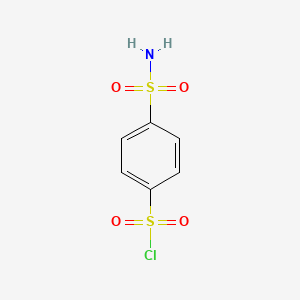

4-sulfamoylbenzenesulfonyl Chloride

Overview

Description

The compound of interest, 4-sulfamoylbenzenesulfonyl chloride, is a derivative of benzenesulfonyl chloride with a sulfamoyl group at the 4-position. This compound is not directly mentioned in the provided papers, but its structure and reactivity can be inferred from studies on similar sulfonyl chlorides. These compounds are typically used as intermediates in the synthesis of sulfonamides, which are a class of organic compounds widely used in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of related sulfonyl chlorides often involves chlorosulfonation reactions or interactions with amines. For instance, 4-methylbenzenesulfonyl chloride was reacted with 4-methoxyphenethylamine in aqueous sodium carbonate solution to yield a sulfonamide . Similarly, 4-methylbenzenesulfonamide was synthesized by treating 4-methylbenzenesulfonyl chloride with a primary amine . These methods suggest that 4-sulfamoylbenzenesulfonyl chloride could potentially be synthesized through similar reactions involving chlorosulfonation or amine treatment.

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives is characterized by the presence of a sulfonyl group (S=O) attached to a benzene ring and a chloride atom. The crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide provides insight into the molecular geometry and intermolecular interactions of such compounds . Although the exact structure of 4-sulfamoylbenzenesulfonyl chloride is not provided, it can be assumed to have similar structural features based on its functional groups.

Chemical Reactions Analysis

Sulfonyl chlorides are known to be reactive towards nucleophiles due to the presence of the electrophilic sulfur atom. The hydrolysis of 4-aminobenzenesulfonyl chloride and its derivatives has been studied, revealing a dissociative reaction mechanism where the amino group acts as an internal nucleophile . This suggests that 4-sulfamoylbenzenesulfonyl chloride may also undergo hydrolysis and other nucleophilic substitution reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their functional groups. They are typically solid at room temperature and have a high reactivity towards bases and nucleophiles due to the presence of the sulfonyl and chloride groups. The hydrolysis of these compounds is pH-dependent, with some showing a plateau of reactivity over a wide pH range . The solubility, melting point, and other physical properties would be specific to the individual compound and can be determined through experimental characterization.

Scientific Research Applications

Synthesis of Secondary Amines and Diamines

4-Sulfamoylbenzenesulfonyl chloride, similar to 2,4-dinitrobenzenesulfonamides, is useful in the preparation of secondary amines and diamines. These compounds, derived from primary amines, can be alkylated to produce N, N-disubstituted sulfonamides. The advantage of this method is the ability to prepare a wide variety of diamines using protecting/activating groups (Fukuyama et al., 1997).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies of derivatives such as 4-Cyano-2-methoxybenzenesulfonyl Chloride, which is structurally related to 4-sulfamoylbenzenesulfonyl chloride, have been conducted. These studies help understand the molecular geometry, electronic properties, and non-linear optical activity of these compounds, which are critical in chemical and pharmaceutical research (Nagarajan & Krishnakumar, 2018).

Covalent Attachment of Biologicals

Compounds like 4-Fluorobenzenesulfonyl chloride, closely related to 4-sulfamoylbenzenesulfonyl chloride, show significant potential in activating hydroxyl groups of polymeric carriers. This reagent can react with primary or secondary hydroxyl groups to form activated solid supports for covalent attachment of enzymes, antibodies, and other biologicals, demonstrating potential therapeutic applications (Chang et al., 1992).

Reduction of Water Consumption in Manufacturing

In the manufacturing of compounds like phenylurethylane p-sulfonyl chloride, derivatives of benzenesulfonyl chloride, such as 4-sulfamoylbenzenesulfonyl chloride, are key. Methods to reduce water consumption and disposal during their manufacture have been explored, emphasizing the importance of efficient industrial processes (Andosov et al., 1976).

Enhancing Detection Responses in Analytical Chemistry

Derivatives like 4-nitrobenzenesulfonyl chloride, which shares functional group similarities with 4-sulfamoylbenzenesulfonyl chloride, have been shown to increase detection responses in liquid chromatography–mass spectrometry when combined with derivatization techniques. This is particularly useful in the analysis of biologically active compounds like estrogens (Higashi et al., 2006).

properties

IUPAC Name |

4-sulfamoylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c7-13(9,10)5-1-3-6(4-2-5)14(8,11)12/h1-4H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFQHNCOIPUFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449764 | |

| Record name | 4-sulfamoylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-sulfamoylbenzenesulfonyl Chloride | |

CAS RN |

46249-41-6 | |

| Record name | 4-sulfamoylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sulfamoylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

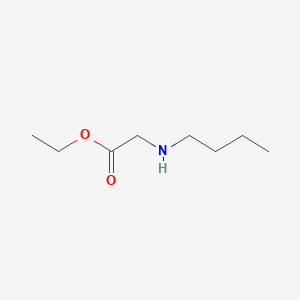

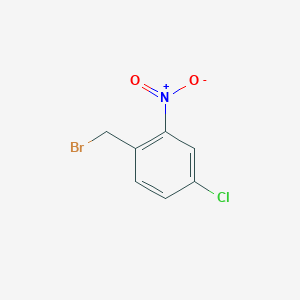

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

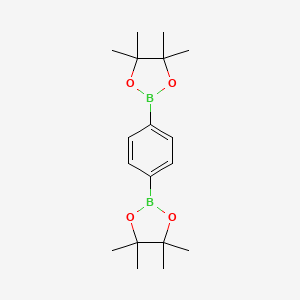

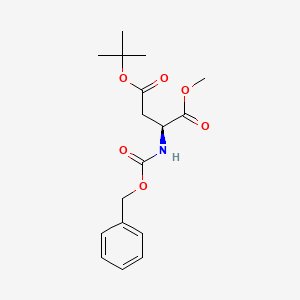

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)